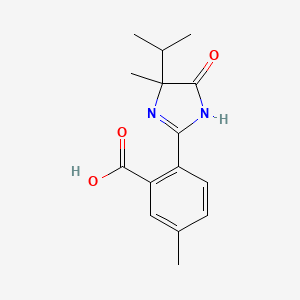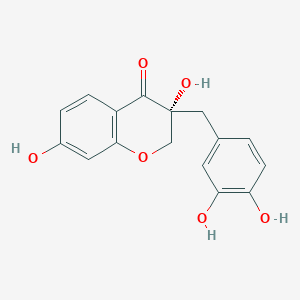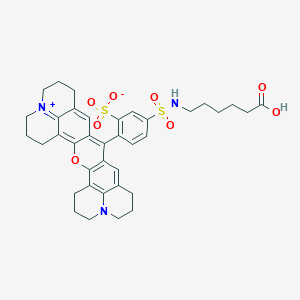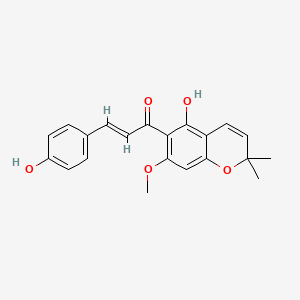
xanthohumol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le xanthohumol C est un flavonoïde prénylé dérivé des fleurs femelles du houblon (Humulus lupulus L.), qui appartient à la famille des Cannabaceae . Ce composé est connu pour ses activités pharmacologiques potentielles, notamment ses propriétés anti-inflammatoires, anticancéreuses, antioxydantes et antidiabétiques . Le this compound est un composé au goût amer et fait partie de la sous-classe des chalcones des flavonoïdes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du xanthohumol C implique généralement la prénylation de précurseurs de chalcone. L'étape initiale de la biosynthèse commence par les condensations décarboxylatives séquentielles de trois malonyl-CoA avec du p-coumaroyl-CoA dérivé de la L-phénylalanine, via la cyclisation de type Claisen en C-6/C-1 par une polykétide synthase de type III . Ce processus produit de la naringénine chalcone, qui est ensuite prénylée pour former du this compound .
Méthodes de production industrielle : La production industrielle de this compound implique l'extraction à partir de plants de houblon. Le composé est présent à des niveaux élevés dans les trichomes glandulaires du houblon . Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler le composé de la matière végétale .
Analyse Des Réactions Chimiques
Types de réactions : Le xanthohumol C subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants :
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
5. Mécanisme d'Action
Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Activité anti-inflammatoire : Il inhibe les enzymes pro-inflammatoires et réduit la production de cytokines pro-inflammatoires.
Activité anticancéreuse : Le this compound induit l'apoptose dans les cellules cancéreuses et inhibe la synthèse de l'ADN.
Activité antioxydante : Le composé capte les espèces réactives de l'oxygène, empêchant ainsi les dommages à l'ADN dus au stress oxydatif.
Applications De Recherche Scientifique
Xanthohumol C has a wide range of scientific research applications:
Mécanisme D'action
Xanthohumol C exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: It inhibits inflammation-inducing enzymes and reduces the production of pro-inflammatory cytokines.
Anti-cancer Activity: this compound induces apoptosis in cancer cells and inhibits DNA synthesis.
Antioxidant Activity: The compound scavenges reactive oxygen species, thereby preventing DNA damage due to oxidative stress.
Comparaison Avec Des Composés Similaires
Le xanthohumol C est unique parmi les flavonoïdes prénylés en raison de sa structure spécifique et de ses activités biologiques. Des composés similaires incluent :
Xanthohumol : Le composé parent à partir duquel le this compound est dérivé.
Desméthylxanthohumol : Un précurseur de la plupart des flavonoïdes présents dans le houblon.
Isoxanthohumol : Un autre flavonoïde prénylé avec des activités biologiques similaires.
Le this compound se distingue par ses propriétés anticancéreuses et anti-inflammatoires améliorées par rapport à ses analogues .
Propriétés
Numéro CAS |
189299-05-6 |
|---|---|
Formule moléculaire |
C21H20O5 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+ |
Clé InChI |
CVMUWVCGBFJJFI-RMKNXTFCSA-N |
SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |
SMILES isomérique |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)C |
SMILES canonique |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |
Synonymes |
5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone xanthohumol C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




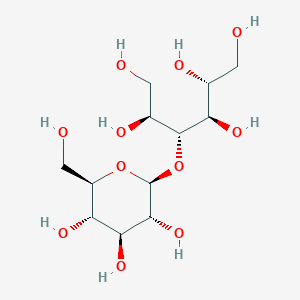
![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)

![4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1251859.png)
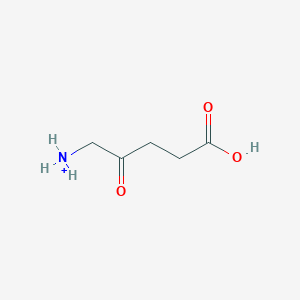
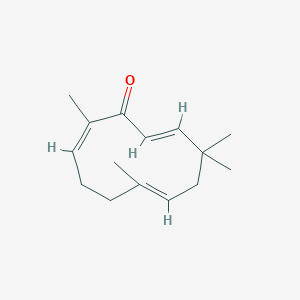
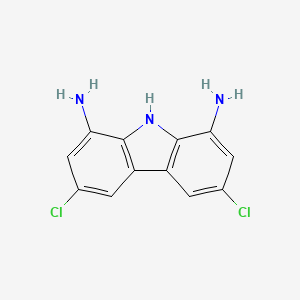
![[(1S,4R,5S,6S,7S,8R,9S,13R,14R,16S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1251872.png)
